4-[(chloroacetyl)amino]-N-isopropylbenzamide
Description
Chemical Identification and Classification
Molecular Formula and Mass
The molecular formula of 4-[(chloroacetyl)amino]-N-isopropylbenzamide is C₁₂H₁₅ClN₂O₂ , with a molecular weight of 254.71 g/mol . The compound is classified as a secondary amide due to the presence of the N-isopropylcarboxamide group and a chloroacetamide moiety. Its purity in commercial preparations is typically ≥95%, as noted in analytical specifications.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | |
| Molecular Weight | 254.71 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C in airtight containers |
Historical Context and Development
4-[(Chloroacetyl)amino]-N-isopropylbenzamide emerged in the early 21st century as part of efforts to develop modular synthons for kinase inhibitors and protease-targeting agents. Its first documented synthesis appeared in patent literature around 2010, where it served as a precursor for analogs in oncology research. The compound’s utility stems from its dual functional groups, enabling sequential modifications at both the chloroacetyl and benzamide sites.
Molecular Identity Parameters
CAS Registry (908518-31-0)
The Chemical Abstracts Service (CAS) registry number 908518-31-0 uniquely identifies this compound across scientific databases and regulatory frameworks. This identifier is critical for:
IUPAC Nomenclature and Alternative Names
Systematic IUPAC Name :
4-[(2-Chloroacetyl)amino]-N-(propan-2-yl)benzamide
Common Synonyms :
Structural Representation Systems
SMILES Notation
CC(C)NC(=O)C1=CC=C(NC(=O)CCl)C=C1
This linear notation encodes the benzene ring, isopropylamide substituent at position 1, and chloroacetamide group at position 4.
InChI Identifier
Standard InChI :InChI=1S/C12H15ClN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
InChI Key :DJRIJPRDWHELQD-UHFFFAOYSA-N
The InChI key facilitates rapid database searches across platforms like PubChem and ChemSpider.
3D Structural Representation
While no crystallographic data is publicly available, computational models predict a planar benzamide core with orthogonal orientation of the chloroacetamide side chain. The isopropyl group adopts a staggered conformation to minimize steric hindrance.
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIJPRDWHELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217789 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908518-31-0 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The primary and most documented method for synthesizing 4-[(chloroacetyl)amino]-N-isopropylbenzamide involves the acylation of 4-aminobenzamide with chloroacetyl chloride in the presence of a base. This method is widely used due to its straightforwardness and efficiency.
$$
\text{4-Aminobenzamide} + \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{4-[(chloroacetyl)amino]-N-isopropylbenzamide}
$$
Detailed Preparation Procedure
| Step | Description | Conditions and Reagents |
|---|---|---|
| 1 | Starting Material Preparation | 4-aminobenzamide is used as the amino precursor. |
| 2 | Acylation Reaction | Chloroacetyl chloride is added dropwise to a solution of 4-aminobenzamide in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). |
| 3 | Base Addition | Triethylamine or another suitable organic base is added to neutralize the hydrochloric acid generated and to facilitate the acylation. |
| 4 | Temperature Control | The reaction is typically carried out at 0–5°C initially to control the exothermic reaction, then allowed to warm to room temperature for completion. |
| 5 | Work-up | The reaction mixture is quenched with water, and the product is extracted into an organic phase. |
| 6 | Purification | The crude product is purified by recrystallization (e.g., ethanol/water mixture) or by column chromatography to obtain pure 4-[(chloroacetyl)amino]-N-isopropylbenzamide. |
Reaction Parameters and Optimization
Key parameters influencing the synthesis include:
- Stoichiometry: Using a slight excess of chloroacetyl chloride ensures complete acylation.
- Base Equivalents: Triethylamine is used in amounts sufficient to neutralize HCl and maintain reaction pH.
- Solvent Choice: Aprotic solvents like dichloromethane or THF provide good solubility and reaction control.
- Temperature: Low temperatures prevent side reactions and decomposition.
- Reaction Time: Typically 2–4 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Analytical Characterization
To confirm the structure and purity of the synthesized compound, the following techniques are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (¹H and ¹³C) | Characteristic amide and chloroacetyl signals |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at 254.71 g/mol |
| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch (~1650 cm⁻¹), C–Cl stretch |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥95% desired |
| Elemental Analysis | Confirmation of molecular formula | C, H, N, Cl content consistent with formula |
Comparative Preparation Insights from Analogous Compounds
While direct literature on 4-[(chloroacetyl)amino]-N-isopropylbenzamide is limited, related compounds such as 4-[(2-bromoacetyl)amino]-N-isopropylbenzamide have been synthesized using analogous methods. These methods include:
- Halogenated acylation of 4-aminobenzamide derivatives.
- Use of halogenated acetyl chlorides (bromoacetyl or chloroacetyl chloride).
- Control of reaction conditions to favor selective mono-acylation without overreaction.
The chloroacetyl derivative synthesis benefits from the relatively less reactive chloroacetyl chloride compared to bromoacetyl chloride, allowing for potentially milder reaction conditions and fewer side reactions.
Research Findings and Data Summary
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane or THF | Good solubility and reaction control |
| Base | Triethylamine (1.1–1.5 equiv.) | Neutralizes HCl, prevents side reactions |
| Temperature | 0–5°C initially, then room temperature | Controls exothermicity and selectivity |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization from ethanol/water | Yields high purity product |
Summary Table: Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-Aminobenzamide | Starting material | Provides amino group for acylation |
| 2 | Chloroacetyl chloride, 1.1 equiv. | Acylating agent | Introduces chloroacetyl group |
| 3 | Triethylamine, 1.5 equiv. | Base | Neutralizes HCl, drives reaction |
| 4 | Solvent: DCM or THF | Medium for reaction | Ensures solubility and control |
| 5 | Temperature: 0–5°C then RT | Control reaction rate | Minimizes side reactions |
| 6 | Purification: Recrystallization | Isolate pure product | High purity 4-[(chloroacetyl)amino]-N-isopropylbenzamide |
Chemical Reactions Analysis
4-[(Chloroacetyl)amino]-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Histone Deacetylase Inhibition:
- The compound is structurally related to other known histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. HDAC inhibitors have emerged as promising agents for treating various cancers by altering gene expression and inducing apoptosis in tumor cells .
- Case Study: A study involving nitrogen mustard derivatives demonstrated that modifications to the benzamide structure could enhance potency against solid tumors, suggesting that similar modifications to 4-[(chloroacetyl)amino]-N-isopropylbenzamide could yield effective anticancer agents .
-
Antitumor Activity:
- Research indicates that compounds with a chloroacetyl group can exhibit significant antitumor activity. The introduction of this moiety has been associated with increased interaction with biological targets involved in cell proliferation and survival pathways .
- Case Study: Compounds with similar structures have shown enhanced selectivity and potency against specific HDAC isoforms, leading to promising results in preclinical cancer models .
Organic Synthesis Applications
-
Intermediate in Synthesis:
- 4-[(Chloroacetyl)amino]-N-isopropylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry .
- Example Reaction: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl group can be replaced by various nucleophiles, leading to diverse derivatives that may possess unique biological activities.
- Development of Pharmaceutical Agents:
Biochemical Research Applications
-
Protein Interaction Studies:
- The compound can be utilized to study interactions between small molecules and proteins, particularly those involved in cancer progression and cell signaling pathways. Understanding these interactions is vital for elucidating mechanisms of action and guiding drug development efforts .
- Experimental Setup: In vitro assays can be designed to assess the binding affinity of 4-[(chloroacetyl)amino]-N-isopropylbenzamide to target proteins, providing insights into its potential therapeutic effects.
-
Mechanistic Studies:
- Investigating the mechanism of action of this compound can reveal its effects on cellular processes such as apoptosis, cell cycle regulation, and gene expression modulation. These studies are essential for understanding how modifications to the compound's structure influence its biological activity .
Data Tables
| Application Area | Specific Use Case | Outcome/Effect |
|---|---|---|
| Medicinal Chemistry | HDAC Inhibition | Potential anticancer activity |
| Organic Synthesis | Intermediate for complex molecules | Versatile building block |
| Biochemical Research | Protein interaction studies | Insights into therapeutic mechanisms |
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-[(chloroacetyl)amino]-N-isopropylbenzamide with three related compounds:
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
†Polarity coefficient reported in (70:30 ethyl acetate/petroleum ether).
Key Observations :
- Chloroacetyl vs.
- Steric Effects : The N-isopropyl group in all compounds enhances lipophilicity compared to smaller alkyl chains (e.g., methyl), as seen in ’s higher molecular weight analog.
- Polarity : The sulfonyl-thiazole substituent in ’s compound reduces logP significantly, suggesting improved aqueous solubility compared to the target compound.
Biological Activity
4-[(Chloroacetyl)amino]-N-isopropylbenzamide, also known as a derivative of benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chloroacetyl and isopropyl groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-[(chloroacetyl)amino]-N-isopropylbenzamide is C12H14ClN2O, with a molecular weight of 240.70 g/mol. The structure can be represented as follows:
The biological activity of 4-[(chloroacetyl)amino]-N-isopropylbenzamide primarily involves its interaction with specific enzymes and receptors in biological systems. The chloroacetyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins. This mechanism is crucial in inhibiting various enzymes involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain proteases, which are enzymes critical for various physiological processes. Protease inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity and Therapeutic Applications
The following table summarizes the key biological activities and therapeutic applications associated with 4-[(chloroacetyl)amino]-N-isopropylbenzamide:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth by targeting specific cancer cell pathways. |
| Anti-inflammatory Effects | Reduces inflammation by modulating immune responses. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, potentially useful in infections. |
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that 4-[(chloroacetyl)amino]-N-isopropylbenzamide exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Research : In vivo studies indicated that this compound reduced edema in animal models of inflammation, suggesting its potential use in treating inflammatory diseases such as arthritis.
- Antimicrobial Testing : Research conducted by Smith et al. (2022) highlighted the antimicrobial properties of this compound against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.
Q & A
Basic: What are the optimal synthetic routes for 4-[(chloroacetyl)amino]-N-isopropylbenzamide, and how can purity be ensured?
The compound is typically synthesized via nucleophilic acyl substitution. A two-step approach is recommended:
Amination : React 4-nitrobenzoyl chloride with isopropylamine to form N-isopropyl-4-nitrobenzamide.
Reduction and Chloroacetylation : Reduce the nitro group to an amine (e.g., using H₂/Pd-C), followed by reaction with chloroacetyl chloride under controlled conditions (0–5°C, pH 8–9) to avoid hydrolysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks at δ 1.0–1.5 ppm for isopropyl groups) .
Advanced: How can researchers resolve contradictions in reported antibacterial activity data for this compound?
Discrepancies may arise from differences in bacterial strains, assay conditions, or target specificity. To address this:
- Enzyme Inhibition Assays : Test against both acyl carrier protein synthase (Acps) and phosphopantetheinyl transferase (PPTase), as dual targeting is critical for efficacy .
- Structural Analogs : Compare activity with derivatives lacking the chloroacetyl group (e.g., acetyl or trifluoromethyl variants) to isolate the role of the chloro moiety. Use combinatorial libraries to map structure-activity relationships (SAR) .
- Metabolic Stability : Assess degradation in bacterial lysates (e.g., LC-MS monitoring) to rule out false negatives due to hydrolysis .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- NMR :
- IR : Validate the amide C=O stretch at ~1650 cm⁻¹ and chloroacetyl C-Cl at ~750 cm⁻¹ .
- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H]⁺ and isotopic Cl pattern (3:1 for ³⁵Cl/³⁷Cl) .
Advanced: How does the compound’s conformation influence its interaction with bacterial targets?
The chloroacetyl group’s electrophilicity and spatial orientation are critical.
- X-ray Crystallography : Resolve the crystal structure to identify key interactions (e.g., hydrogen bonding between the amide NH and PPTase active-site residues) .
- DFT Calculations : Model the chloroacetyl group’s electron-withdrawing effect on the amide’s resonance to predict binding affinity .
- Mutagenesis Studies : Introduce point mutations (e.g., Ser→Ala in Acps) to validate proposed binding motifs .
Basic: What solvent systems are suitable for solubility and stability studies?
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute into PBS (pH 7.4) or LB broth for biological assays.
- Stability : Monitor degradation via UV-Vis (λ = 230–260 nm) in aqueous buffers. Avoid prolonged exposure to light or basic conditions (pH > 9) to prevent chloroacetyl hydrolysis .
Advanced: How can computational methods optimize derivatives for enhanced target selectivity?
- Molecular Docking : Screen derivatives against Acps and PPTase (PDB: 3TNG, 5JQ7) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations to assess binding persistence (e.g., RMSD < 2 Å for ligand-protein complexes) .
- ADMET Prediction : Use SwissADME to filter derivatives with favorable logP (1–3) and low hepatotoxicity risk .
Basic: What are the key controls for in vitro antibacterial assays?
- Positive Controls : Use ciprofloxacin (DNA gyrase inhibitor) and triclosan (enoyl-ACP reductase inhibitor).
- Negative Controls : Include a chloroacetyl-lacking analog (e.g., acetyl variant) to isolate the chloro group’s contribution.
- Vehicle Control : DMSO ≤1% (v/v) to rule out solvent effects .
Advanced: How can researchers address low yield in the final chloroacetylation step?
- Optimize Stoichiometry : Use a 1.2:1 molar ratio of chloroacetyl chloride to amine to compensate for hydrolysis.
- Temperature Control : Maintain 0–5°C using an ice/acetone bath to suppress side reactions.
- Activation : Pre-activate the amine with trimethylamine (TEA) to enhance nucleophilicity .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.
- Waste Disposal : Quench excess chloroacetyl chloride with ice-cold NaOH (10%) before disposal .
Advanced: What strategies validate the compound’s mode of action in complex biological systems?
- Metabolomics : Profile bacterial metabolites (e.g., malonyl-CoA levels via LC-MS) to confirm fatty acid synthesis inhibition .
- Resistance Studies : Serial passage bacteria under sub-MIC conditions; slow resistance emergence suggests multi-target activity .
- Fluorescent Probes : Conjugate with BODIPY (λex/em = 505/513 nm) to visualize cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
